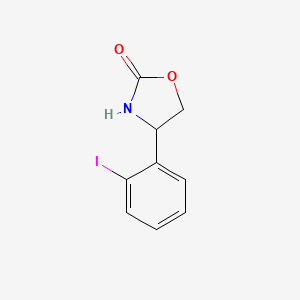

4-(2-Iodophenyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Iodophenyl)-1,3-oxazolidin-2-one” is a complex organic compound. It contains an iodophenol group, which is any organoiodide of phenol that contains one or more covalently bonded iodine atoms . There are five basic types of iodophenols (mono- to pentaiodophenol) and 19 different iodophenols in total when positional isomerism is taken into account . Iodophenols are produced by electrophilic halogenation of phenol with iodine .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

The compound 4-(2-Iodophenyl)-1,3-oxazolidin-2-one serves as a key intermediate in the chemoselective copper-catalyzed Ullmann-Type coupling reactions. Researchers have developed a highly selective method for the C-N bond formation using this compound, optimizing the process to minimize side product formation and achieve a high selectivity ratio (Kelly et al., 2017). This showcases its importance in creating precise molecular architectures in synthetic organic chemistry.

Role in Medicinal Chemistry

4-(2-Iodophenyl)-1,3-oxazolidin-2-one is part of the oxazolidinone class, which includes drugs with potent antibacterial properties. The structure-activity relationship (SAR) studies involving oxazolidinones have led to the discovery of compounds with significant antibacterial activity and reduced side effects, such as reduced activity against monoamine oxidase A, enhancing their safety profile (Reck et al., 2005; Gordeev & Yuan, 2014). This underscores the compound's utility in developing new antibacterial agents.

Agricultural Applications

The oxazolidinone ring, as found in 4-(2-Iodophenyl)-1,3-oxazolidin-2-one, is also explored for its potential in agricultural fungicides. Famoxadone, an oxazolidinone derivative, exemplifies the application of this chemical class in providing effective control over various plant pathogens, highlighting the versatility of oxazolidinones in both medicinal and agricultural domains (Sternberg et al., 2001).

Innovations in Chemical Synthesis

The compound has catalyzed innovations in chemical synthesis techniques, such as the solvent-free conditions for synthesizing oxazolidinones from alkynes, amines, and carbon dioxide. This approach, catalyzed by copper (I) iodide, signifies a green chemistry advancement by eliminating solvents and utilizing CO2, a greenhouse gas, as a reactant (Zhao & Jiang, 2012).

Biofilm Inhibition

Research into oxazolidinones has uncovered their potential in inhibiting biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA), with certain derivatives showing significant inhibitory activity. This discovery points towards novel uses of oxazolidinones in preventing bacterial colonization and infection, especially in clinical settings (Edwards et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 4-(2-Iodophenyl)-1,3-oxazolidin-2-one is the sigma-1 receptor (Sig-1R) . Sig-1R is an intracellular receptor located mainly on the endoplasmic reticulum (ER) membrane in cells, and is expressed site specifically in neurons and glial cells in the brain .

Mode of Action

The compound interacts with its target, the sigma-1 receptor, and its interaction is visualized using a radio-iodinated version of the compound . The severity of myocardial ischemia affects myocardial sigma-1 receptor expression .

Biochemical Pathways

It’s known that sigma-1 receptors play a crucial role in cellular stress response . They are translocated to the plasma membrane under stress , indicating that the compound might influence stress-related biochemical pathways.

Pharmacokinetics

The related compound 2-iodophenol is known to be a pale yellow solid that melts near room temperature , which might suggest similar properties for 4-(2-Iodophenyl)-1,3-oxazolidin-2-one.

Result of Action

The result of the compound’s action is visualized using a radio-iodinated version of the compound . The compound’s interaction with sigma-1 receptors is associated with the severity of myocardial ischemia . The compound is found in and around the macrophage infiltrate area , indicating its role in immune response.

Action Environment

The severity of myocardial ischemia, a condition influenced by various environmental and physiological factors, affects the compound’s interaction with sigma-1 receptors .

Eigenschaften

IUPAC Name |

4-(2-iodophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIOHODPKPKOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Iodophenyl)-1,3-oxazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2942826.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/no-structure.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1-methylimidazolidine-2,4-dione](/img/structure/B2942834.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride](/img/structure/B2942836.png)

![(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942837.png)

![1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B2942838.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2942840.png)

![9-cyclohexyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942843.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)